molecular formula C10H17N5O2 B6241900 tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate CAS No. 2680536-20-1

tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

Cat. No. B6241900
CAS RN: 2680536-20-1
M. Wt: 239.3
InChI Key:
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Description

Tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate (TBATC) is a synthetic compound used in a variety of scientific research applications. It is a derivative of the triazole ring structure, which is a five-membered heterocyclic aromatic ring containing three nitrogen atoms. TBATC has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has a variety of applications in scientific research. It has been used in medicinal chemistry to study the synthesis of new compounds with potential therapeutic applications. It has also been used in biochemistry to study the effects of various compounds on enzyme activity and protein folding. In addition, it has been used in physiology to study the effects of certain compounds on the nervous system and other physiological processes.

Mechanism of Action

Tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. It is thought to bind to the active site of the enzyme and prevent the binding of the substrate, thus inhibiting the enzyme’s activity. In addition, this compound has been shown to interact with certain proteins, such as histones, and modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes and modulate the activity of certain proteins. In addition, it has been shown to have an effect on certain physiological processes, such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has several advantages for laboratory experiments. It is relatively stable and can be synthesized in a two-step reaction with a purity of greater than 95%. In addition, it has a variety of applications in medicinal chemistry, biochemistry, and physiology. However, it is important to note that this compound is a synthetic compound, and thus its effects and safety profile in humans is unknown.

Future Directions

The potential applications of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate in medicinal chemistry, biochemistry, and physiology are still being explored. Future studies may focus on the synthesis of new compounds with potential therapeutic applications, as well as the effects of this compound on various physiological processes. In addition, further studies may be conducted to determine the safety and efficacy of this compound in humans.

Synthesis Methods

Tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can be synthesized by a two-step reaction involving the reaction of tert-butyl 3-azetidin-1-ylcarboxylate with 4-amino-4H-1,2,4-triazole in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and yields a product with a purity of greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with 4-amino-1,2,4-triazole in the presence of a suitable coupling agent.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "4-amino-1,2,4-triazole", "coupling agent" ], "Reaction": [ "Add 4-amino-1,2,4-triazole to a solution of tert-butyl 3-azetidinylcarbamate in a suitable solvent.", "Add a coupling agent to the reaction mixture and stir for a suitable period of time.", "Isolate the product by filtration or chromatography and purify as necessary." ] }

CAS RN

2680536-20-1

Molecular Formula

C10H17N5O2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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